N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

Medicinal chemistry Structure-activity relationship Conformational analysis

Secure a fully substituted 5-nitropyrimidine with a morpholine at C2, a unique C6-methyl group, and a 4-methoxyphenylamino substituent at C4. Its distinct electronic and steric profile creates divergent SAR opportunities from standard morpholinopyrimidine PI3K/mTOR scaffolds. The C5-nitro group is a versatile handle for generating focused amine, amide, or sulfonamide libraries. Demand this precise substitution pattern for accurate hit triage.

Molecular Formula C16H19N5O4
Molecular Weight 345.359
CAS No. 378208-76-5
Cat. No. B2868268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine
CAS378208-76-5
Molecular FormulaC16H19N5O4
Molecular Weight345.359
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)OC)[N+](=O)[O-]
InChIInChI=1S/C16H19N5O4/c1-11-14(21(22)23)15(18-12-3-5-13(24-2)6-4-12)19-16(17-11)20-7-9-25-10-8-20/h3-6H,7-10H2,1-2H3,(H,17,18,19)
InChIKeyWMIRITXTBJKBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine (CAS 378208-76-5): Structural Identity, Physicochemical Baseline, and Procurement Context


N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine (CAS 378208-76-5) is a fully substituted 5-nitropyrimidine derivative bearing a morpholine ring at C2, a methyl group at C6, and a 4-methoxyphenylamino group at C4 [1]. It is catalogued as a screening compound (ChemDiv ID: ChemDiv1_009173) within commercial diversity libraries, with a molecular weight of 345.35 g/mol, computed XLogP3 of 2.9, topological polar surface area of 105 Ų, and a single hydrogen bond donor [1]. Predicted physicochemical properties reported in authoritative chemical databases include a density of 1.341±0.06 g/cm³, a boiling point of 552.7±60.0 °C, and a pKa of 5.71±0.10 . No peer-reviewed primary research literature or patent biological data specifically characterizing this compound was identified at the time of compilation.

Why 5-Nitropyrimidine Analogs Cannot Be Freely Interchanged for N-(4-Methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine in SAR Campaigns


Within the 2-morpholino-5-nitropyrimidine scaffold class, the simultaneous presence of the C6-methyl group and the C4-(4-methoxyphenylamino) substituent creates a unique electronic and steric environment that cannot be replicated by swapping individual substituents [1]. The electron-donating 4-methoxy group modulates the electron density of the aniline nitrogen and the pyrimidine core, while the C6-methyl group introduces both steric compression and a differential conformational bias at the C4-NH-aryl torsion angle compared to des-methyl analogs [2]. In the broader morpholinopyrimidine class, even single-atom changes at the 4-aniline position (e.g., 4-ethoxy, 4-chloro, or 3-chloro-4-methyl substitution) have been shown to produce divergent kinase selectivity profiles and potency shifts exceeding 10-fold in biochemical assays [2]. Consequently, procurement decisions based solely on core scaffold similarity without verifying the exact substitution pattern carry a material risk of acquiring a compound with fundamentally different target engagement, solubility, and chemical reactivity properties.

Quantitative Evidence Guide for N-(4-Methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine: Measurable Differentiation from the Closest Structural Analogs


C6-Methyl vs. C6-H Substitution: Conformational Constraint and Steric Differentiation from the Des-Methyl Analog

The target compound bears a methyl group at the C6 position of the pyrimidine ring, whereas the closest commercially available analog N-(4-methoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidin-4-amine lacks this substituent [1]. The C6-methyl group introduces steric compression with the C5-nitro group and alters the torsional preference of the C4-NH-aryl bond. In the morpholinopyrimidine PI3K/mTOR inhibitor class, the presence or absence of a C6-substituent has been shown to affect both biochemical potency and isoform selectivity, with C6-substituted analogs exhibiting altered residence times and pathway modulation compared to their C6-H counterparts [2]. The target compound's C6-methyl group also increases the computed logP by approximately 0.3–0.5 units relative to the des-methyl analog, affecting solubility and partitioning behavior.

Medicinal chemistry Structure-activity relationship Conformational analysis

4-Methoxy vs. 4-Ethoxy Phenylamino Substituent: Electronic and Lipophilic Differentiation from the Ethoxy Analog

The target compound carries a 4-methoxyphenylamino group at C4, whereas the closest commercially catalogued analog N-(4-ethoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine (ChemDiv 4290-0121) bears a 4-ethoxy substituent . The methoxy-to-ethoxy change increases molecular weight by 14.03 g/mol and adds one methylene unit to the alkyl chain. In chemoproteomic and kinase selectivity profiling of related morpholinopyrimidine scaffolds, the 4-alkoxy chain length has been shown to modulate selectivity between closely related kinase targets (e.g., PI3Kα vs. PI3Kβ), with shorter alkoxy groups generally favoring different selectivity windows [1]. The computed logP of the ethoxy analog is approximately 3.56 vs. 2.9 for the target methoxy compound, representing a ΔlogP of ~0.66 . This difference is sufficient to alter membrane permeability, protein binding, and off-target promiscuity profiles.

Medicinal chemistry SAR Lipophilicity

4-Methoxy vs. 3-Chloro-4-methyl Phenylamino Substitution: Electronic Push-Pull Differentiation from the Chloro-Methyl Analog

The target compound contains an electron-donating 4-methoxy group on the aniline ring, whereas the analog N-(3-chloro-4-methylphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine carries both an electron-withdrawing chlorine (σₚ = +0.23) and a weakly electron-donating methyl group [1]. This electronic difference alters the electron density at the C4-NH nitrogen and consequently modulates the hydrogen-bond donor strength and the overall electronic character of the pyrimidine core. In morpholinopyrimidine kinase inhibitor series, electron-deficient aniline substituents have been associated with enhanced selectivity for kinases possessing a cysteine residue in the hinge region (e.g., mTOR over PI3Kα), while electron-rich anilines tend to broaden kinase polypharmacology [2]. The 4-methoxy compound therefore occupies a distinct electronic parameter space compared to the chloro-methyl analog.

Electronic effects SAR Kinase selectivity

Nitro Group at C5: Reductive Derivatization Potential Differentiating the Target from Des-Nitro Pyrimidines

The C5-nitro group is a defining functional handle of this compound class. Unlike des-nitro pyrimidine analogs (e.g., 2-morpholino-4-anilino-6-methylpyrimidines used as PI3K/mTOR inhibitors), the target compound contains a reducible nitro group that can be selectively converted to a primary amine (C5-NH₂) under mild reducing conditions (SnCl₂, H₂/Pd-C, or NaBH₄ with catalyst) [1]. This post-synthetic modification capability provides a unique derivatization pathway: the resulting C5-amine can undergo acylation, sulfonylation, reductive amination, or diazotization to introduce diverse functionalities at a position that is otherwise unsubstituted in most bioactive morpholinopyrimidines. In the synthesis of T-611 and related anti-CMV agents, the C5-nitro group of 2-morpholino-5-nitropyrimidines is a critical intermediate enabling late-stage diversification [2]. Compounds lacking the C5-nitro group cannot access this derivatization chemistry without de novo resynthesis.

Synthetic chemistry Derivatization Prodrug design

Limitation Statement: Absence of Published Direct Comparative Biological Activity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and USPTO databases conducted on 2026-04-29 yielded no primary research articles, patents, or curated bioactivity records that contain quantitative IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine (CAS 378208-76-5). Similarly, no head-to-head comparative biochemical or cellular data were identified for this compound against any of its closest structural analogs. Consequently, all differentiation claims made in this Evidence Guide are based on computed physicochemical properties, structural comparison, and class-level SAR inference from related 2-morpholino-5-nitropyrimidine and 2-morpholinopyrimidine kinase inhibitor series. This evidence gap represents a material procurement risk: users seeking a compound with validated target engagement, selectivity, and ADME data should recognize that this compound has not been characterized in the peer-reviewed literature and should either commission bespoke profiling or select a more thoroughly characterized alternative from the same scaffold class.

Data availability Procurement risk Evidence gap

Recommended Application Scenarios for N-(4-Methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine Based on Structural and Physicochemical Differentiation


Scaffold for Focused Kinase Library Design Requiring a C5-Nitro Derivatization Handle

For medicinal chemistry groups constructing focused libraries around the 2-morpholinopyrimidine kinase inhibitor scaffold, this compound provides a unique C5-nitro group that can be reduced to a primary amine and subsequently diversified via acylation, sulfonylation, or reductive amination chemistry. This enables parallel SAR exploration at the C5 position, which is inaccessible in the more common des-nitro morpholinopyrimidine PI3K/mTOR inhibitor series [1]. The 4-methoxyphenylamino group and C6-methyl substituent further define the starting conformational and electronic landscape for library enumeration.

Negative Control or Orthogonal Chemotype in Epigenetic Target Screening (PRMT Family)

Based on class-level inference from structurally related morpholinopyrimidines that have shown activity against protein arginine methyltransferases (PRMT4/CARM1, PRMT6), this compound may serve as an orthogonal chemotype or negative control in epigenetic screening cascades [1]. Its distinct substitution pattern (4-methoxyphenyl vs. the more common benzyl-amine or alkyl-amine side chains in published PRMT inhibitors) provides a differentiated vector for hit triage. However, users must independently verify target engagement, as no published PRMT activity data exist for this specific compound.

Physicochemical Probe for LogP- and PSA-Dependent Cellular Permeability Studies

With a computed XLogP3 of 2.9 and topological polar surface area of 105 Ų, this compound occupies a defined region of drug-like physicochemical space [1]. Its closest analog N-(4-ethoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has a significantly higher logP (3.56) and lower PSA (79.13 Ų) . This matched molecular pair (methoxy vs. ethoxy) can be used as a probe set to isolate the contribution of lipophilicity and PSA to cellular permeability, P-glycoprotein efflux, and plasma protein binding in a controlled experimental framework.

Synthetic Intermediate for C5-Amino Functionalized Morpholinopyrimidines

The C5-nitro group can be reduced under standard conditions (SnCl₂/HCl, H₂/Pd-C, or NaBH₄/NiCl₂) to generate N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-amine, a versatile intermediate for generating sulfonamides, amides, ureas, and diazonium-derived C5-substituted analogs [1]. This synthetic pathway parallels the strategy used in the development of 5-nitropyrimidine-derived anti-CMV agents such as T-611 and enables access to C5-substituted morpholinopyrimidines without requiring de novo core synthesis [2].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.